methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride
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Overview
Description
Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl ester group attached to a benzene ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride typically involves the esterification of 4-amino-3-hydroxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4-amino-3-oxo-2-methylbenzoate.
Reduction: Formation of methyl 4-amino-3-hydroxy-2-methylbenzoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-hydroxybenzoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 3-amino-4-hydroxybenzoate: The positions of the amino and hydroxyl groups are reversed.
Methyl 4-amino-3-bromobenzoate: Contains a bromine atom instead of a hydroxyl group.
Uniqueness
Methyl 4-amino-3-hydroxy-2-methylbenzoate hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the benzene ring, along with a methyl ester group. This combination of functional groups provides it with distinct chemical reactivity and versatility in various applications .
Properties
CAS No. |
2648961-31-1 |
---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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